molecular formula C14H10ClNO B12939975 9-Chloro-4-methoxyacridine CAS No. 16492-15-2

9-Chloro-4-methoxyacridine

Cat. No.: B12939975
CAS No.: 16492-15-2
M. Wt: 243.69 g/mol
InChI Key: MMLKZYVOSAHXFR-UHFFFAOYSA-N
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Description

9-Chloro-4-methoxyacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been extensively studied due to their biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes reacting 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . Another method involves the use of quinolizidinylalkylamines to yield 9-amino-6-chloro-2-methoxyacridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted reactions has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-4-methoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, phenols, and other nucleophiles.

    Oxidation and Reduction Reactions:

Major Products:

Mechanism of Action

The mechanism of action of 9-Chloro-4-methoxyacridine involves its interaction with DNA. Like other acridine derivatives, it intercalates into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death

Comparison with Similar Compounds

Uniqueness: 9-Chloro-4-methoxyacridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Properties

CAS No.

16492-15-2

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

9-chloro-4-methoxyacridine

InChI

InChI=1S/C14H10ClNO/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3

InChI Key

MMLKZYVOSAHXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl

Origin of Product

United States

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